An In-depth Technical Guide to 2-Oxo(2H4)pentane(2H2)dioic Acid: Structure, Properties, and Applications in Metabolic Research
An In-depth Technical Guide to 2-Oxo(2H4)pentane(2H2)dioic Acid: Structure, Properties, and Applications in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxo(2H4)pentane(2H2)dioic acid, a deuterated isotopologue of 2-oxopentanedioic acid (commonly known as α-ketoglutaric acid or α-KG), is a crucial tool in metabolic research and drug development. This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on its use as a tracer for elucidating complex biochemical pathways. The non-standard notation 2-Oxo(2H4)pentane(2H2)dioic acid is interpreted here as 2-oxopentanedioic-3,3,4,4-d4 acid with deuterated carboxylic acid groups, resulting in a hexadeuterated (d6) molecule. This stable isotope-labeled compound allows for the precise tracking of α-ketoglutarate's metabolic fate in various biological systems.
α-Ketoglutarate is a key intermediate in the citric acid cycle (Krebs cycle) and plays a central role in cellular energy metabolism, amino acid synthesis, and nitrogen transport.[1][2][3] It also functions as a critical signaling molecule, influencing a variety of cellular processes, including epigenetic regulation and hypoxia response.[1] The use of its deuterated form enables researchers to non-invasively monitor metabolic fluxes and pathway dynamics using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Chemical Structure and Properties
The structure of 2-Oxo(2H4)pentane(2H2)dioic acid is identical to that of α-ketoglutaric acid, with the exception of deuterium atoms replacing hydrogen atoms at the 3 and 4 positions of the pentane chain and in the two carboxylic acid functional groups.
Structure:
Physicochemical Properties
The following table summarizes the key physicochemical properties of both the deuterated and non-deuterated forms of 2-oxopentanedioic acid for comparison.
| Property | 2-Oxopentanedioic Acid | 2-Oxo(2H4)pentane(2H2)dioic Acid (d6) | Reference(s) |
| IUPAC Name | 2-oxopentanedioic acid | 2-oxopentanedioic-3,3,4,4-d4,O,O'-d2 acid | [1] |
| Synonyms | α-Ketoglutaric acid, 2-Oxoglutaric acid | α-Ketoglutaric acid-d6, 2-Oxoglutaric acid-d6 | |
| Molecular Formula | C5H6O5 | C5D6O5 | |
| Molecular Weight | 146.10 g/mol | 152.14 g/mol | |
| Appearance | White crystalline powder | White to off-white solid | |
| Melting Point | 113-115 °C | 114-117 °C | |
| Water Solubility | High | High | |
| pKa1 | ~2.5 | Not reported | |
| pKa2 | ~4.7 | Not reported |
Synthesis and Characterization
The synthesis of 2-Oxo(2H4)pentane(2H2)dioic acid typically involves the use of deuterated precursors and specific reaction conditions to ensure high isotopic enrichment. A common strategy is to start from a deuterated succinic acid derivative and build the carbon chain, followed by oxidation to introduce the keto group.
Experimental Protocols
Synthesis of 2-Oxo(2H4)pentane(2H2)dioic Acid (Illustrative Protocol)
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Preparation of Deuterated Succinyl Chloride: Commercially available succinic acid-d4 can be converted to its corresponding succinyl chloride-d4 using a standard chlorinating agent like thionyl chloride.
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Arndt-Eistert Homologation: The succinyl chloride-d4 can be subjected to an Arndt-Eistert reaction to extend the carbon chain by one methylene group, yielding a deuterated β-keto ester.
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Introduction of the Second Carboxylic Group: The resulting ester can then be reacted with a cyanide source, followed by hydrolysis, to introduce the second carboxylic acid group.
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Deuteration of Carboxylic Acids: The final step would involve dissolving the product in D2O with a catalytic amount of acid or base to facilitate the exchange of the acidic protons with deuterium.
Note: This is a generalized scheme, and the actual synthesis would require careful optimization of reaction conditions, purification steps, and characterization to ensure the desired product with high isotopic purity.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for confirming the structure and isotopic enrichment of 2-Oxo(2H4)pentane(2H2)dioic acid.
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¹H NMR: In a fully deuterated (d6) sample, the proton signals corresponding to the C3 and C4 positions and the carboxylic acid protons would be absent. Residual proton signals can be used to determine the degree of deuteration.
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²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, providing information about their chemical environment and confirming their positions in the molecule.
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¹³C NMR: The ¹³C spectrum will show characteristic shifts for the carbonyl and carboxyl carbons. The signals for the deuterated carbons (C3 and C4) will exhibit splitting due to coupling with deuterium (a triplet for each CD2 group) and a slight upfield shift compared to the non-deuterated compound.
Mass Spectrometry (MS)
MS is used to determine the molecular weight and confirm the isotopic composition of the synthesized compound.
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Protocol for LC-MS/MS Analysis:
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Sample Preparation: Dissolve the deuterated α-ketoglutarate in a suitable solvent (e.g., water or a water/acetonitrile mixture). For biological samples, a protein precipitation step followed by solid-phase extraction may be necessary.
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Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve ionization.
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Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode. Monitor the transition of the deprotonated molecule [M-D]⁻ to specific fragment ions. For the d6 isotopologue, the parent ion would be at m/z 151.
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Biological Role and Signaling Pathways
α-Ketoglutarate is a central node in metabolism, connecting the Krebs cycle with amino acid metabolism and other key pathways. Its deuterated form is invaluable for tracing these connections.
Key Signaling Pathways
1. mTOR Signaling Pathway: The mechanistic target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and metabolism. α-Ketoglutarate has been shown to influence mTOR signaling, although the exact mechanisms are still under investigation. Some studies suggest that α-KG can activate mTOR by replenishing the tricarboxylic acid (TCA) cycle and promoting amino acid synthesis.
Caption: α-Ketoglutarate's role in the mTOR signaling pathway.
2. AMPK Signaling Pathway: AMP-activated protein kinase (AMPK) is a cellular energy sensor that is activated under conditions of low energy (high AMP/ATP ratio). α-Ketoglutarate can indirectly influence AMPK activation. By boosting the TCA cycle and ATP production, an increase in α-ketoglutarate can lead to a decrease in the AMP/ATP ratio, thereby reducing AMPK activation.
Caption: α-Ketoglutarate's influence on the AMPK signaling pathway.
3. Hypoxia-Inducible Factor (HIF-1α) Signaling: α-Ketoglutarate is an essential cofactor for prolyl hydroxylases (PHDs), the enzymes that mark the hypoxia-inducible factor-1α (HIF-1α) for degradation under normoxic conditions. In the absence of sufficient oxygen or α-ketoglutarate, PHDs are inactive, leading to the stabilization of HIF-1α and the activation of hypoxic response genes.
Caption: The role of α-Ketoglutarate in HIF-1α signaling.
Applications in Research and Drug Development
The primary application of 2-Oxo(2H4)pentane(2H2)dioic acid is as a metabolic tracer in studies utilizing Deuterium Metabolic Imaging (DMI) and other isotope tracing techniques.
Deuterium Metabolic Imaging (DMI)
DMI is an emerging non-invasive imaging modality that allows for the in vivo tracking of deuterated substrates and their metabolic products. This technique provides spatial and temporal information about metabolic fluxes, making it a powerful tool for studying diseases characterized by altered metabolism, such as cancer and metabolic syndrome.
Experimental Workflow for DMI with Deuterated α-Ketoglutarate:
Caption: A typical experimental workflow for Deuterium Metabolic Imaging (DMI).
By administering deuterated α-ketoglutarate, researchers can trace its entry into the TCA cycle and its conversion to other metabolites like glutamate and glutamine. This allows for the in vivo assessment of TCA cycle flux and the activity of related enzymes, providing insights into cellular respiration and biosynthesis.
Drug Development
In the context of drug development, deuterated α-ketoglutarate can be used to:
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Assess Target Engagement: For drugs that target enzymes involved in α-ketoglutarate metabolism, tracking the flux of the deuterated tracer can provide a direct measure of target engagement and enzyme inhibition in vivo.
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Elucidate Mechanisms of Action: By observing how a drug perturbs the metabolic network downstream of α-ketoglutarate, researchers can gain a deeper understanding of its mechanism of action.
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Identify Biomarkers: Changes in the metabolic fate of deuterated α-ketoglutarate in response to drug treatment can serve as non-invasive biomarkers of drug efficacy or toxicity.
Conclusion
2-Oxo(2H4)pentane(2H2)dioic acid is a powerful and versatile tool for the quantitative analysis of cellular metabolism. Its use in advanced techniques like Deuterium Metabolic Imaging provides unprecedented insights into the dynamic nature of biochemical pathways in living systems. For researchers and professionals in drug development, this deuterated analog of α-ketoglutarate offers a unique opportunity to study disease mechanisms, assess drug efficacy, and identify novel therapeutic targets. As our understanding of the central role of metabolism in health and disease continues to grow, the importance of stable isotope tracers like 2-Oxo(2H4)pentane(2H2)dioic acid is set to increase significantly.
